

Application Notes and Protocols: The Role of 3-Methyloctane in Fuel Combustion Studies

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Compound of Interest

Compound Name: 3-Methyloctane

Cat. No.: B1293759

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Methyloctane (C_9H_{20}) is a branched alkane that serves as a representative component in surrogate fuel mixtures designed to emulate the combustion behavior of real-world fuels like diesel and jet fuel.[1][2][3] Understanding the combustion characteristics of individual components like **3-methyloctane** is crucial for developing accurate chemical kinetic models that can predict fuel performance, efficiency, and emissions.[4][5] These models are essential tools in the design of advanced combustion engines and the formulation of next-generation fuels. This document provides an overview of the role of **3-methyloctane** in combustion studies, including its physicochemical properties, and detailed protocols for key experimental techniques used to characterize its combustion behavior.

Physicochemical Properties of 3-Methyloctane

A summary of the key physical and chemical properties of **3-methyloctane** is presented in the table below. These properties are essential for designing experiments and interpreting combustion data.

| Property | Value | Unit | Reference |
|-------------------------------|--------------------------------|-------------------|-----------|
| Molecular Formula | C ₉ H ₂₀ | - | [6][7] |
| Molecular Weight | 128.25 | g/mol | [6][7] |
| CAS Number | 2216-33-3 | - | [6][7] |
| Boiling Point | 144.2 | °C | [8] |
| Melting Point | -107.6 | °C | [9] |
| Density | 0.72 | g/cm ³ | [9] |
| Flash Point | 32 | °C | [9] |
| Heat of Combustion (Gross) | -6129.5 | kJ/mol | [10] |

Application Notes: Role in Surrogate Fuels and Combustion Chemistry

3-Methyloctane is primarily utilized as a component in surrogate fuel mixtures. Surrogate fuels are simpler mixtures of a few well-characterized compounds that are designed to reproduce the important physical and chemical properties of complex real fuels, which can contain hundreds of different hydrocarbons.[2][11] The inclusion of branched alkanes like **3-methyloctane** is critical for matching the octane rating and the low-temperature heat release characteristics of practical fuels.[12][13]

The study of **3-methyloctane** combustion provides valuable insights into the complex reaction chemistry of branched alkanes. Key areas of investigation include:

- Ignition Delay Time (IDT): This is a critical parameter for engine design, representing the time lag between the creation of a combustible mixture and the onset of ignition.[14] Shock tubes are commonly used to measure IDTs over a wide range of temperatures and pressures.[14][15]
- Laminar Flame Speed (LFS): This fundamental property characterizes the propagation rate of a flame through a premixed fuel-air mixture and is essential for validating chemical kinetic

models.[16][17] Counter-flow burners are a common apparatus for LFS measurements.[18]

- Species Concentration Profiles: Measuring the evolution of chemical species during combustion in controlled environments, such as a jet-stirred reactor, provides detailed data for refining and validating reaction mechanisms.[19]

Due to the limited availability of specific combustion data for **3-methyloctane**, data for its close isomer, 3-methylheptane, is often used as a proxy to understand its combustion behavior. The following sections will present experimental protocols and data, using 3-methylheptane as a representative branched alkane where direct **3-methyloctane** data is unavailable.

Quantitative Data Presentation

The following table summarizes experimental data for the oxidation of 3-methylheptane in a jet-stirred reactor, which provides insight into the formation of key combustion intermediates and products at different temperatures. This data is crucial for validating the performance of chemical kinetic models.

Table 1: Mole Fractions of Key Species in 3-Methylheptane Oxidation in a Jet-Stirred Reactor[19]

Conditions: Pressure = 10 atm, Residence Time = 0.7 s, Equivalence Ratio (Φ) = 1.0, Initial Fuel Mole Fraction = 1000 ppm in N₂

| Temperature (K) | 3-Methylheptane (ppm) | O ₂ (ppm) | CO (ppm) | CO ₂ (ppm) | H ₂ O (ppm) | CH ₂ O (ppm) |
|-----------------|-----------------------|----------------------|----------|-----------------------|------------------------|-------------------------|
| 550 | 998 | 12495 | 5 | 8 | 15 | 2 |
| 600 | 985 | 12450 | 25 | 30 | 60 | 15 |
| 650 | 850 | 11800 | 150 | 200 | 400 | 80 |
| 700 | 450 | 9500 | 600 | 800 | 1500 | 150 |
| 750 | 150 | 6000 | 1200 | 1800 | 3000 | 100 |
| 800 | 50 | 4000 | 1500 | 2500 | 4000 | 50 |
| 900 | 10 | 2000 | 1800 | 3500 | 5000 | 20 |
| 1000 | <5 | 500 | 1900 | 4000 | 5500 | <5 |
| 1100 | <1 | <100 | 1950 | 4200 | 5800 | <1 |

Experimental Protocols

Protocol 1: Ignition Delay Time Measurement in a Shock Tube

This protocol describes the general procedure for measuring the ignition delay time of a liquid fuel like **3-methyloctane** using a shock tube.[\[14\]](#)[\[15\]](#)[\[20\]](#)

Objective: To determine the autoignition delay time of a **3-methyloctane**/air mixture at a specific temperature and pressure.

Materials:

- High-pressure shock tube
- High-purity **3-methyloctane** (liquid)
- Oxidizer gas mixture (e.g., synthetic air: 21% O₂, 79% N₂)

- High-purity driver gas (e.g., Helium)
- Pressure transducers
- Optical detectors (e.g., for OH* chemiluminescence)
- Data acquisition system

Procedure:

- Mixture Preparation:
 - Prepare a dilute mixture of **3-methyloctane** vapor in the oxidizer. For liquid fuels, this is often done by injecting a known mass of the liquid into a heated mixing tank of known volume containing the oxidizer at a known pressure.
 - The mixture is allowed to homogenize for a sufficient period. The temperature of the mixing tank and the shock tube driven section should be maintained above the dew point of the fuel to prevent condensation.[\[20\]](#)
- Shock Tube Preparation:
 - Evacuate the driven section of the shock tube to a high vacuum.
 - Fill the driven section with the prepared fuel/oxidizer mixture to a specific initial pressure (P_1).
 - Isolate the driven section from the driver section with a diaphragm.
 - Fill the driver section with the high-pressure driver gas.
- Experiment Execution:
 - Increase the pressure of the driver gas until the diaphragm ruptures, generating a shock wave that propagates through the driven section.
 - The shock wave reflects off the end wall of the driven section, creating a region of stagnant, high-temperature (T_5) and high-pressure (P_5) gas.

- Data Acquisition:
 - Record the pressure history using fast-response pressure transducers located near the end wall.
 - Simultaneously, record the emission from excited radical species (e.g., OH* at 307 nm) using a photomultiplier tube with an appropriate optical filter.[\[21\]](#)
- Ignition Delay Time Determination:
 - The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the onset of ignition.[\[14\]](#)
 - The onset of ignition is typically identified by the sharp increase in pressure and/or the sharp rise in the OH* emission signal.[\[14\]](#)[\[21\]](#)

Protocol 2: Laminar Flame Speed Measurement in a Counter-flow Burner

This protocol outlines the general methodology for measuring the laminar flame speed of a volatile liquid fuel like **3-methyloctane**.[\[18\]](#)[\[22\]](#)

Objective: To determine the laminar flame speed of a premixed **3-methyloctane**/air flame at a specific equivalence ratio.

Materials:

- Counter-flow burner apparatus with two opposing nozzles
- High-purity **3-methyloctane** (liquid)
- Oxidizer (e.g., air)
- Mass flow controllers for gases
- Syringe pump or other precise liquid delivery system
- Vaporizer/mixing chamber

- Particle Image Velocimetry (PIV) system or Laser Doppler Anemometry (LDA) system
- High-speed camera

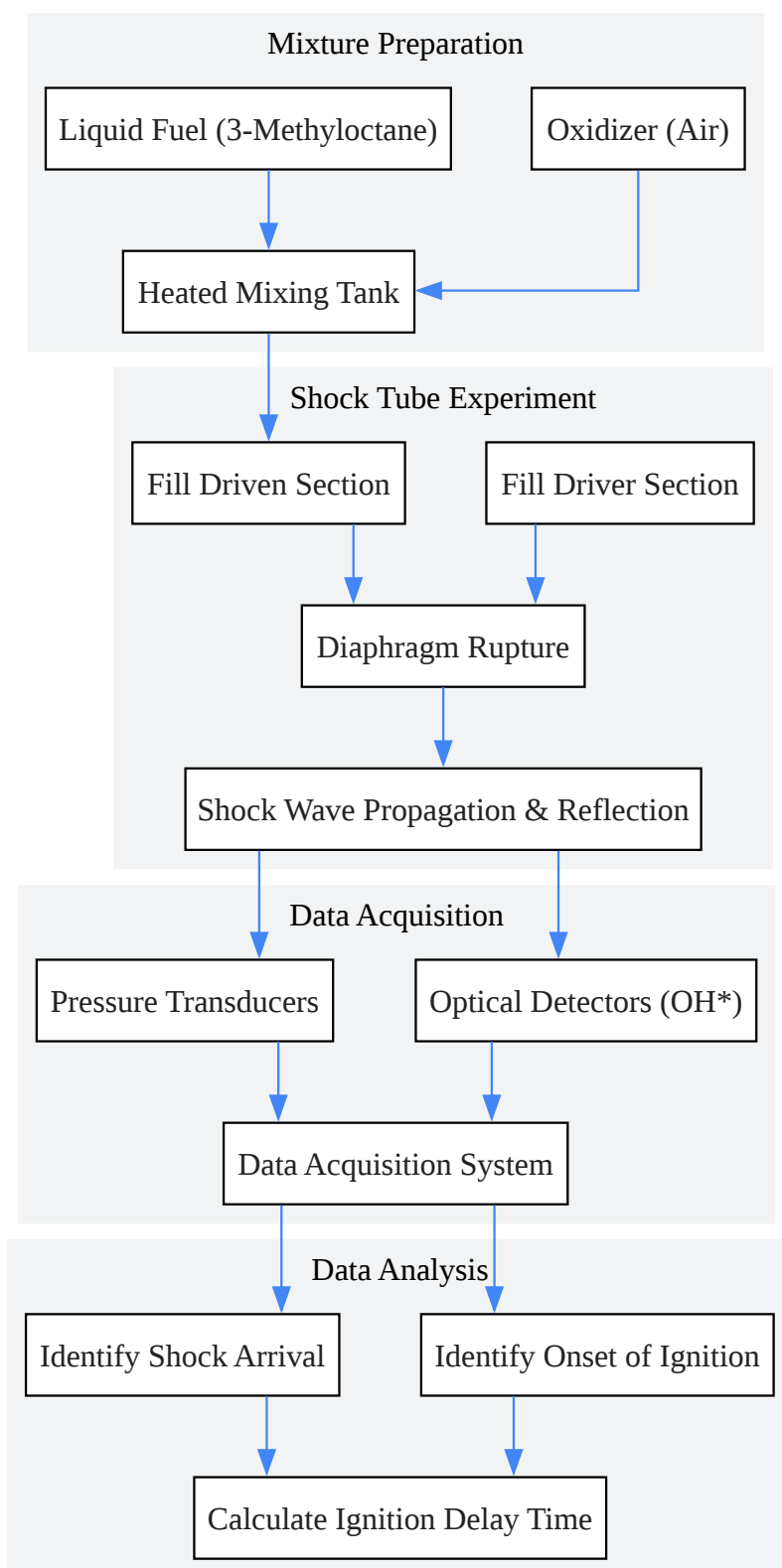
Procedure:

- Mixture Preparation:
 - A controlled flow of liquid **3-methyloctane** is delivered to a heated vaporizer.
 - The fuel vapor is mixed with a controlled flow of air to achieve the desired equivalence ratio.
 - The mixture is maintained at a temperature sufficient to prevent condensation.
- Flame Establishment:
 - The premixed fuel/air mixture is introduced through both nozzles of the counter-flow burner.
 - The mixture is ignited to establish two symmetrical, flat flames stabilized near the stagnation plane between the nozzles.
- Flow Field Measurement:
 - The unburned gas velocity profile along the centerline between the nozzles is measured using PIV or LDA. PIV involves seeding the flow with small tracer particles and illuminating them with a laser sheet to track their motion.[\[22\]](#)
- Data Analysis:
 - The axial velocity profile is plotted as a function of distance from one of the nozzles.
 - The minimum velocity in the unburned gas region is identified. This minimum velocity corresponds to the flame speed at a specific strain rate imposed by the counter-flow configuration.
- Determination of Unstretched Laminar Flame Speed:

- The strain rate is varied by changing the flow rates of the reactants.
- The flame speed is measured at several different strain rates.
- The measured flame speeds are plotted against the strain rate, and the data is extrapolated to zero strain rate to obtain the unstretched laminar flame speed.

Visualizations

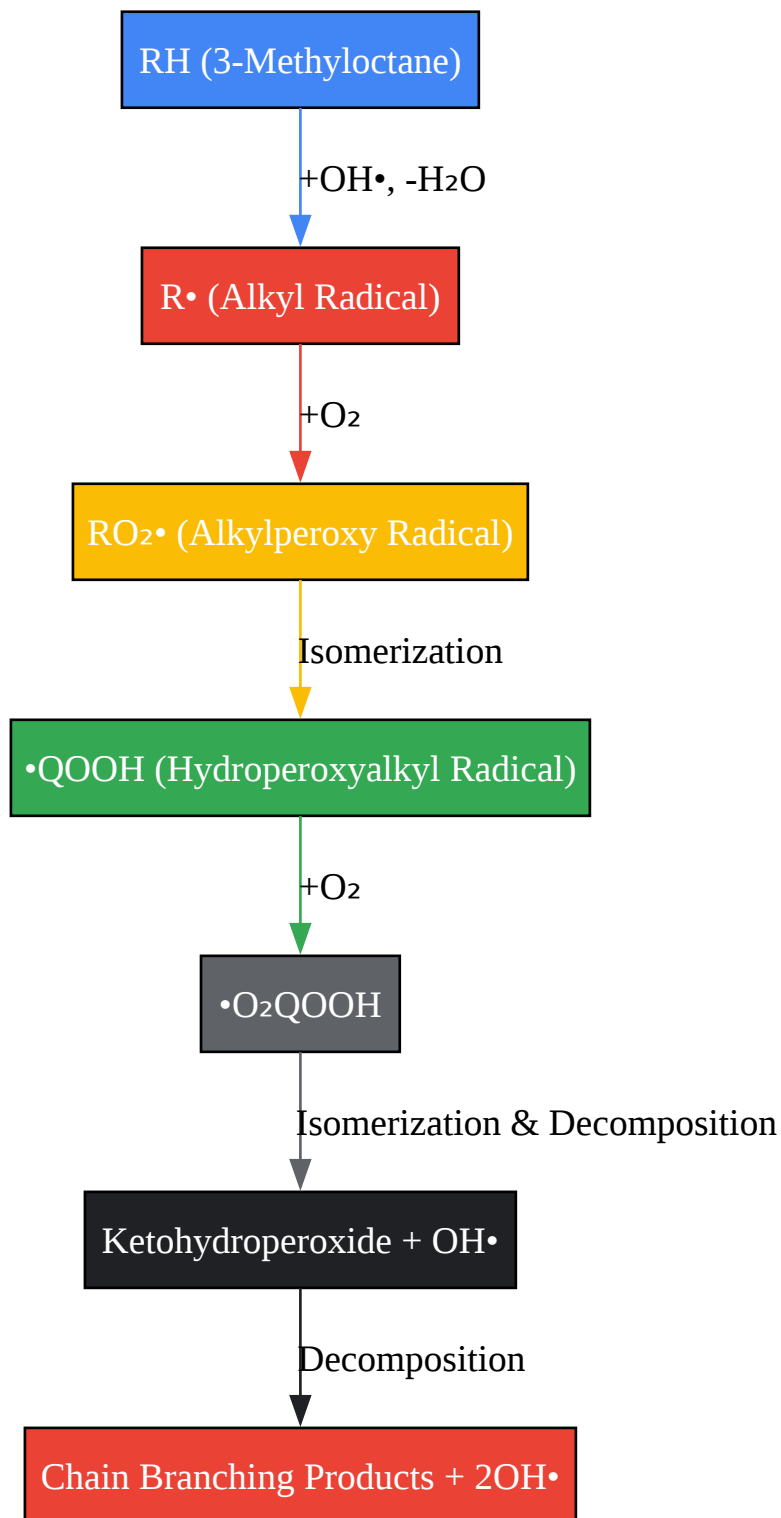
Experimental Workflow for Ignition Delay Time Measurement



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Caption: Workflow for measuring ignition delay time in a shock tube.

Low-Temperature Oxidation Pathway for a Branched Alkane



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Caption: A generalized low-temperature oxidation pathway for branched alkanes.[23][24][25]

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